molecular formula C6H2BrClFI B2630995 1-Bromo-4-chloro-5-fluoro-2-iodobenzene CAS No. 1263377-64-5

1-Bromo-4-chloro-5-fluoro-2-iodobenzene

Cat. No. B2630995
CAS RN: 1263377-64-5
M. Wt: 335.34
InChI Key: VJINSLCFCXWQRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-4-chloro-5-fluoro-2-iodobenzene can be synthesized through various methods, including electrophilic aromatic substitution, organometallic reactions, and palladium-catalyzed cross-coupling reactions.


Molecular Structure Analysis

The molecular formula of this compound is C6H2BrClFI. The InChI code is 1S/C6H2BrClFI/c7-3-1-4 (8)5 (9)2-6 (3)10/h1-2H .


Chemical Reactions Analysis

The compound is highly reactive and exhibits excellent thermal stability. It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a pale-yellow crystalline solid substance with a molar mass of 335.34 g/mol. It is insoluble in water but soluble in organic solvents, including DMSO and DMF. It has a melting point of approximately 126-129 ℃.

Scientific Research Applications

Vibrational Spectra Analysis

The vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have been explored using mass-analyzed threshold ionization spectrometry. This study provides insights into the electronic states and vibrational bands of these compounds, offering valuable information for the understanding of 1-Bromo-4-chloro-5-fluoro-2-iodobenzene in similar contexts (Kwon, Kim & Kim, 2002).

Electrochemical Fluorination

Research on the electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-4-fluorobenzene, highlights the mechanisms and side-reactions involved in such processes. This study is crucial for understanding the chemical transformations of this compound in electrochemical environments (Horio et al., 1996).

SNAr Reactions in Solvents

The SNAr reactions of various halobenzenes, including 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes, have been analyzed to understand the influence of steric and electronic effects. This research is significant for predicting the reactivity of this compound in similar substitution reactions (Onyido & Hirst, 1991).

Radiolysis Studies

Studies on the radiolysis of dihalobenzenes, including 1-bromo- and 1-chloro-iodobenzene, provide insights into the formation of halide ions and the interaction of radicals with halobenzenes. This research is relevant to understanding the radiation chemistry of this compound (Naik & Mohan, 2005).

Complex Formation with Cyclodextrins

Research on the complex formation of cyclodextrin with halobenzenes, including fluoro-, chloro-, bromo-, and iodobenzene, in aqueous medium sheds light on the interactions involving this compound with similar molecules in aqueous environments (Takuma, Deguchi & Sanemasa, 1990).

Halogenation Processes

Studies on the ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts provide a framework for understanding the chemical behavior and potential transformations of this compound under similar conditions (Bovonsombat & Mcnelis, 1993).

Sonolysis Studies

The sonolysis of monohalogenated benzenes, including fluoro-, chloro-, bromo-, and iodobenzene, provides insights into the degradation mechanisms and products. This research is important for understanding the environmental fate and breakdown pathways of this compound (Drijvers, Van Langenhove & Herrygers, 2000).

Photoreactions with Cyclopentene

Research on the photoreactions of halogenobenzenes, including chloro-, bromo-, and iodo-benzenes, with cyclopentene, informs on the possible photoreactive behavior of this compound (Bryce-smith, Dadson & Gilbert, 1980).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with the skin, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJINSLCFCXWQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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